2-Ethylproline

Description

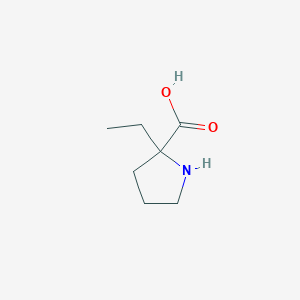

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGHTVXGZCNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 2 Ethylproline and Its Analogs

Strategies for Enantioselective and Diastereoselective Synthesis

The creation of the fully substituted stereocenter in 2-alkylprolines has been a subject of extensive research, leading to the development of several effective strategies. nih.gov These methods often rely on controlling the stereochemistry during the formation of the pyrrolidine (B122466) ring or through the modification of a pre-existing proline scaffold.

Classical Approaches in Pyrrolidine Ring Formation

Classical strategies for constructing the pyrrolidine ring often involve intramolecular cyclization reactions. nih.govnih.gov One prominent method is the cyclization via C–N bond formation, which utilizes a geminally disubstituted glycine (B1666218) equivalent with a suitable leaving group on the side chain. nih.gov Various reagents, including bis-lactim ethers, oxazolidines, and morpholinones, have been successfully employed for the electrophilic alkylations necessary in these approaches. nih.gov Another classical approach involves the [2+2]-cycloaddition of cyclic ketenes with imines to form spiro β-lactams, which can then be opened nucleophilically to yield modified prolines. nih.gov

A notable example of a classical approach is the synthesis of (S)-2-methylproline, which showcases a general method for preparing α-branched amino acids. This three-step sequence involves:

Diastereoselective conversion of (S)-proline to a cyclic acetal (B89532) derivative.

Diastereoselective replacement of a substituent on the original asymmetric carbon.

Cleavage of the acetal to yield the final product. orgsyn.org

Asymmetric Induction Techniques

Asymmetric induction is a fundamental principle in stereoselective synthesis, where a chiral feature in the substrate, reagent, or catalyst influences the formation of a specific stereoisomer. wikipedia.orgmsu.edu In the context of 2-Ethylproline synthesis, internal asymmetric induction is often employed, where a chiral center is covalently bonded to the reactive center. wikipedia.org

One of the well-established methodologies is the "self-reproduction of chirality," reported by Seebach and colleagues. nih.gov In this approach, L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. Deprotonation of this intermediate generates a chiral, non-racemic enolate that reacts with alkyl halides with high diastereoselectivity. nih.gov This method allows for the direct α-alkylation of L-proline with retention of configuration. nih.gov

Phase-transfer catalytic alkylation has also been utilized for the highly enantioselective synthesis of 5-phenyl-2-alkylprolines. elsevierpure.com Subsequent diastereoselective reductions of these compounds yield chiral 5-phenyl-2-alkylprolines, which have applications in asymmetric synthesis as organocatalysts. elsevierpure.com

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org In the synthesis of α-substituted prolines, an N-acyloxazolidinone derived from proline can be enolized and then alkylated. The chiral auxiliary directs the approach of the electrophile, leading to high diastereoselectivity. tcichemicals.com

Another example involves the use of a bicyclic L-proline-derived chiral auxiliary for diastereoselective lithiation. scholaris.ca This auxiliary can act as a directing group for N-benzyl substitution, yielding products with a diastereomeric ratio of up to 10:1. scholaris.ca The resulting derivatives can serve as precursors for chiral ylidene ligands in transition metal catalysis. scholaris.ca

| Chiral Auxiliary Strategy | Key Features | Typical Diastereoselectivity | Reference |

| Seebach's Self-Reproduction of Chirality | Condensation of L-proline with pivalaldehyde to form a bicyclic system; alkylation of the resulting chiral enolate. | Essentially complete diastereoselection. | nih.gov |

| Evans Oxazolidinones | Acylation of an oxazolidinone with a proline derivative, followed by enolization and alkylation. | High diastereoselectivity. | wikipedia.orgtcichemicals.com |

| Bicyclic L-Proline Derivative | Use as a directing group for N-benzyl substitution via diastereoselective lithiation. | Up to 10:1 dr. | scholaris.ca |

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer high efficiency and stereoselectivity. mdpi.com These approaches are broadly categorized into transition metal-catalyzed reactions and organocatalytic methods.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides efficient and selective transformations that are often not achievable through other means. mdpi.com In the synthesis of proline derivatives, transition metals can be employed in various ways, including cross-coupling reactions and carbene insertions. nih.govmdpi.com

For instance, rhodium(II)-catalyzed carbenoid insertions have been used as an alternative annulation procedure in the synthesis of α-alkylproline derivatives. nih.gov Copper-mediated cycloaddition reactions have also been reported for the synthesis of quaternary proline analogues, achieving high exo-selectivities and enantioselectivities. nih.gov A copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has been shown to produce pyrrolidines in good yields with complete regio- and chemoselectivity. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Rhodium(II) | Carbenoid Insertion | Alternative annulation procedure for α-alkylproline synthesis. | nih.gov |

| Copper(I) | [3+2] Cycloaddition | High exo-selectivity and good enantiocontrol in the synthesis of quaternary proline analogues. | nih.gov |

| Copper(OAc)₂ | Intramolecular Aminooxygenation | Synthesis of oxymethyl-substituted pyrrolines. | nih.gov |

| Gold | N-Alkenylation/Rearrangement | Synthesis of 2-amino-1-pyrrolines from isoxazolines and ynamides. | chemrxiv.org |

Organocatalytic Approaches to α-Alkylation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. wikipedia.orgclockss.org Proline and its derivatives are themselves prominent organocatalysts, often proceeding through enamine intermediates. wikipedia.org

The direct asymmetric α-alkylation of aldehydes and ketones is a key application of organocatalysis. In the context of synthesizing 2-substituted prolines, organocatalytic methods can be used to introduce the alkyl group at the α-position with high enantioselectivity. msu.edu For example, an organocatalytic asymmetric α-alkylation of aldehydes using 2-methylproline as the catalyst has been shown to produce cyclic aldehydes in high yields and enantioselectivities. nih.gov The crucial step in this reaction is an intramolecular nucleophilic substitution within an enamine intermediate. nih.gov

The use of proline as a catalyst for intermolecular Michael additions of aldehydes to nitroolefins, followed by a tandem reduction/cyclization, provides access to 2-substituted pyrrolidines. researchgate.net This approach highlights the versatility of organocatalysis in constructing the pyrrolidine ring with control over stereochemistry.

| Organocatalyst | Reaction Type | Substrates | Key Features | Reference |

| 2-Methylproline | Asymmetric α-alkylation | Acyclic halo-aldehydes | High yields and enantioselectivities for cyclic aldehydes via an enamine intermediate. | nih.gov |

| L-Proline | Michael Addition/Cyclization | Aldehydes and nitroolefins | Formation of 2-substituted pyrrolidines. | researchgate.net |

Chemoenzymatic Synthesis of Substituted Prolines

Chemoenzymatic synthesis, which integrates the selectivity of enzymatic reactions with the practicality of chemical synthesis, presents a powerful strategy for constructing chiral molecules like 2-substituted prolines. While specific literature on the direct chemoenzymatic synthesis of this compound is limited, the principles of this approach are well-established for creating substituted amino acids.

Enzymes, with their inherent stereoselectivity, can be employed to resolve racemic mixtures or to catalyze key stereoselective bond-forming reactions. For instance, lipases are commonly used for the kinetic resolution of racemic esters or alcohols, which can be intermediates in the synthesis of proline derivatives. This approach allows for the separation of enantiomers, providing access to optically pure starting materials for subsequent chemical transformations.

Furthermore, the biosynthesis of naturally occurring substituted prolines, such as 4-alkyl-L-proline derivatives, highlights nature's enzymatic machinery for alkylating the proline ring. rsc.orgresearchgate.netrsc.org These biosynthetic pathways, involving a suite of enzymes like methyltransferases and isomerases, offer insights into how biocatalysis could be harnessed for the synthesis of 2-alkylprolines. rsc.orgrsc.org While not a direct chemoenzymatic synthesis of this compound, these natural processes suggest the potential for enzyme engineering and discovery to develop novel biocatalysts for its stereoselective production.

Table 1: Key Enzymes in the Biosynthesis of 4-Alkyl-L-Proline Derivatives

| Enzyme | Function | Reference |

|---|---|---|

| Apd1-Apd6 | Catalyze the formation of 4-alkyl-L-proline derivatives from L-tyrosine. | rsc.orgrsc.org |

| Apd3 | Methyltransferase involved in side chain elongation. | rsc.org |

Advanced Reaction Architectures for Proline Derivative Construction

A variety of advanced reaction architectures have been developed for the stereoselective construction of the proline ring and the introduction of substituents at the 2-position.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of pyrrolidine rings. One common strategy involves the cyclization of a geminally disubstituted glycine equivalent that has a suitable leaving group on its side chain. nih.gov This method has been successfully applied to the asymmetric synthesis of various α-alkylprolines. nih.gov For instance, a highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was achieved through a stereoselective bromine-mediated cyclization. nih.gov

Another powerful approach is the intramolecular conjugate addition of an enolate. This has been used for the asymmetric construction of α-quaternary prolines with adjacent tertiary stereocenters. nih.gov The cyclization, often induced by a base like KHMDS, proceeds with retention of configuration at the α-carbon. nih.gov

[2+2]-Cycloaddition Reactions

[2+2]-cycloaddition reactions provide a powerful method for constructing four-membered rings, which can then be transformed into proline derivatives. A notable example is the cycloaddition of a cyclic ketene, generated in situ, with an optically active imine. nih.gov This reaction proceeds with high stereoselectivity, yielding spiro β-lactams. nih.gov Subsequent nucleophilic ring-opening of these β-lactams offers a novel methodology for the asymmetric synthesis of modified prolines, including those with substitution at the α-carbon. nih.gov

Michael Addition Strategies for Pyrrolidine Ring Systems

Michael addition, or conjugate addition, is a versatile tool for forming carbon-carbon bonds and is widely used in the synthesis of pyrrolidine rings. nih.gov The intramolecular Michael addition is a key strategy for constructing the pyrrolidine skeleton. wikipedia.org For instance, the enantioselective Michael reaction of an ethyl 2-nitropropionate with methyl vinyl ketone, catalyzed by a modified hydroquinone, is a crucial step in the synthesis of (-)-cis-2,5-dimethylproline ethyl ester. nih.gov

Furthermore, chiral calcium complexes have been shown to be effective Brønsted base catalysts for promoting asymmetric 1,4-additions of α-amino acid derivatives to α,β-unsaturated carbonyl compounds. nih.gov This reaction can lead to an intramolecular cyclization, affording proline derivatives with excellent yields and stereoselectivities. nih.gov

Reductive Cyclization and Aminohydroxylation Processes

Reductive cyclization is another effective method for constructing the pyrrolidine ring. This process is exemplified in the synthesis of (-)-cis-2,5-dimethylproline ethyl ester, where the construction of the pyrrolidine ring is achieved by the reductive cyclization of a chiral nitro ketone. nih.gov This is followed by hydrogenation in a one-pot procedure. nih.gov Proline-catalyzed sequential α-aminooxylation or -amination followed by reductive cyclization of o-nitrohydrocinnamaldehydes has also been developed for the synthesis of chiral 3-substituted tetrahydroquinolines, demonstrating the utility of this strategy in forming cyclic amine structures. mdpi.com

Aminohydroxylation, particularly the Sharpless Asymmetric Aminohydroxylation, allows for the syn-selective preparation of 1,2-amino alcohols from alkenes. While not a direct method for proline synthesis, the resulting amino alcohols are valuable chiral building blocks that can be further elaborated to form substituted pyrrolidines. The reaction uses osmium tetroxide as a catalyst in the presence of chiral ligands to induce enantioselectivity.

Rearrangement Reactions (e.g., Ester-enolate Claisen, Duhamel Ring Contraction)

Rearrangement reactions offer elegant pathways to stereochemically defined proline derivatives. The ester-enolate Claisen rearrangement is a powerful tool for enantioselective and diastereoselective carbon-carbon bond formation. nih.gov This rearrangement has been applied to an α-acyloxy-α-vinylsilane possessing a proline as the acyloxy group, leading to α-substituted proline derivatives with a transfer of the original chirality. nih.gov

The Duhamel ring contraction provides an approach to various proline chimeras that bear a quaternary α-stereogenic center. nih.gov This method employs a "removable chiral auxiliary" strategy to induce diastereoselectivity during the ring contraction of enamines. nih.gov

Table 2: Summary of Advanced Reaction Architectures for Proline Derivative Synthesis

| Reaction Type | Key Features | Reference |

|---|---|---|

| Intramolecular Cyclization | Formation of C-N or C-C bonds to close the pyrrolidine ring. | nih.gov |

| [2+2]-Cycloaddition | Formation of a four-membered ring intermediate, followed by ring-opening. | nih.gov |

| Michael Addition | Conjugate addition to form key C-C bonds for pyrrolidine ring construction. | nih.gov |

| Reductive Cyclization | Cyclization coupled with a reduction step to form the saturated pyrrolidine ring. | nih.gov |

| Ester-enolate Claisen Rearrangement | Stereoselective C-C bond formation with transfer of chirality. | nih.gov |

Scalable Synthetic Processes for Industrial and Research Applications

The development of scalable and efficient synthetic routes to this compound and its analogs is crucial for their application in both industrial manufacturing and academic research. Key considerations for large-scale synthesis include the use of readily available and cost-effective starting materials, operational simplicity, high yields, and robust stereochemical control. While specific scalable synthesis protocols for this compound are not extensively detailed in publicly available literature, methodologies developed for structurally similar 2-alkyl-substituted proline derivatives offer valuable insights and adaptable frameworks.

One of the most promising approaches for the scalable asymmetric synthesis of 2-substituted prolines is through the alkylation of proline-derived chiral auxiliaries or the use of phase-transfer catalysis. These methods often provide high diastereoselectivity and enantioselectivity, which are critical for the synthesis of chirally pure compounds.

A notable strategy involves the diastereoselective alkylation of a pyroglutamic acid-derived lactam. This method utilizes the inherent chirality of pyroglutamic acid, a readily available starting material, to direct the stereoselective introduction of an alkyl group at the C2 position. The process typically involves the formation of an enolate from an N-protected pyroglutamate (B8496135) ester, followed by reaction with an alkyl halide. Subsequent hydrolysis and reduction yield the desired 2-alkyl-proline. The scalability of this approach is enhanced by the use of common reagents and well-established reaction conditions.

Phase-transfer catalysis (PTC) has emerged as a powerful and industrially viable technique for the asymmetric synthesis of amino acids, including substituted prolines. acs.orgrsc.org This methodology is attractive for large-scale production due to its mild reaction conditions, the use of inexpensive catalysts and reagents, and operational simplicity. rsc.org In a typical PTC approach for 2-alkyl-prolines, a glycine-derived Schiff base is alkylated with an appropriate alkyl halide in the presence of a chiral phase-transfer catalyst, often derived from cinchona alkaloids. rsc.org The catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase where the alkylation occurs, controlling the stereochemical outcome of the reaction. Subsequent hydrolysis of the Schiff base and cyclization affords the 2-substituted proline. The efficiency and scalability of this method have been demonstrated for various α-alkyl amino acids.

For instance, the synthesis of 2-methylproline has been achieved with high enantioselectivity using a chiral phase-transfer catalyst. This approach highlights the potential for adapting the methodology for this compound by substituting the methylating agent with an ethylating agent like ethyl iodide or ethyl bromide.

Below are data tables summarizing representative findings for the scalable synthesis of 2-alkyl-proline analogs, which could be adapted for the synthesis of this compound.

| Starting Material | Alkylating Agent | Key Reagents | Diastereomeric Excess (d.e.) | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-pyroglutamate methyl ester | Methyl iodide | LDA, THF | >95% | 85% | nih.gov |

| N-Cbz-pyroglutamate ethyl ester | Allyl bromide | NaHMDS, Toluene | 90% | 78% | nih.gov |

| N-Boc-pyroglutamate tert-butyl ester | Benzyl (B1604629) bromide | KHMDS, THF | >98% | 92% | nih.gov |

| Substrate | Alkylating Agent | Catalyst | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| N-(Diphenylmethylene)glycine tert-butyl ester | Ethyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 92% | 88% | acs.orgrsc.org |

| N-(Diphenylmethylene)glycine benzyl ester | Propyl iodide | (S,S)-3,4,5-Trifluorophenyl-NAS-bromide | 95% | 85% | acs.orgrsc.org |

| N-(Diphenylmethylene)glycine methyl ester | Butyl bromide | Maruoka catalyst | 99% | 94% | nih.gov |

These examples demonstrate that robust and scalable methods are available for the stereoselective synthesis of 2-alkyl-proline analogs. The adaptation of these methodologies to produce this compound on an industrial or large research scale is a feasible and logical extension of the existing chemistry. Further process optimization would likely be required to maximize yield and stereoselectivity for the specific synthesis of this compound.

Advanced Characterization Techniques in 2 Ethylproline Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-ethylproline, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of organic molecules like this compound. numberanalytics.comcore.ac.uk By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can piece together the molecule's three-dimensional structure. core.ac.uk

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons within the molecule. core.ac.uk More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. core.ac.uk For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it identifies protons that are close in space, which helps in determining the relative configuration of stereocenters. core.ac.uk The magnitude of coupling constants (J-values) between vicinal protons can also provide insights into the dihedral angles and thus the stereochemistry of the molecule. nmrwiki.org

| Technique | Information Gained |

| ¹H NMR | Provides information about the chemical environment and number of protons. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |

| COSY | Identifies proton-proton couplings within the molecule. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). |

| NOESY | Determines spatial proximity of protons, aiding in stereochemical assignment. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration of chiral centers. nih.govnumberanalytics.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.com For this compound, obtaining a suitable crystal of an enantiomerically pure sample or a derivative allows for the unambiguous assignment of its stereochemistry. science.govfigshare.com The resulting electron density map provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail. numberanalytics.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. savemyexams.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The peak with the highest m/z value typically corresponds to the molecular ion (M+), which provides the molecular mass of the compound. savemyexams.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uklibretexts.org The molecular ion of this compound can undergo characteristic fragmentation, such as the loss of the carboxyl group or cleavage of the pyrrolidine (B122466) ring, providing clues about its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further analyze specific fragments, yielding more detailed structural insights. lcms.cz

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (ee). solubilityofthings.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. rotachrom.com

For purity assessment, a reversed-phase HPLC method can be employed to separate this compound from any impurities or byproducts from its synthesis. sepscience.comroyed.innih.gov The purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. royed.in

Determining the enantiomeric excess is crucial as the biological activity of chiral molecules often depends on their stereochemistry. tcichemicals.com This is achieved using chiral chromatography. nih.govresearchgate.net A chiral stationary phase (CSP) is used in an HPLC system to selectively interact with the enantiomers of this compound, leading to their separation. nih.govymc.co.jpsigmaaldrich.com The differential interaction results in different retention times for the two enantiomers, allowing for their quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. uma.eswikipedia.orgheraldopenaccess.us Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been shown to be an effective method for the chiral separation of proline derivatives. nih.gov

| Chromatographic Method | Application | Key Information Provided |

| Reversed-Phase HPLC | Purity Assessment | Percentage purity of the this compound sample. |

| Chiral HPLC/SFC | Enantiomeric Excess Determination | Separation and quantification of the (R) and (S) enantiomers. |

2 Ethylproline in Asymmetric Organocatalysis

Proline-Derived Organocatalysts: Historical Context and Recent Developments

The use of small, chiral organic molecules as catalysts for asymmetric transformations, a field now known as organocatalysis, has become a major pillar of modern synthetic chemistry, standing alongside metal- and biocatalysis. d-nb.infobeilstein-journals.org The amino acid L-proline is often considered a foundational catalyst in this area. wikipedia.orglongdom.org Its potential was first highlighted in the early 1970s through the pioneering work of Hajos and Parrish, and Eder, Sauer, and Wiechert, who independently reported the use of L-proline to catalyze an intramolecular asymmetric aldol (B89426) reaction, famously leading to the Hajos-Parrish-Eder-Sauer-Wiechert reaction. d-nb.infobeilstein-journals.orgillinois.eduwikipedia.org This early discovery, however, remained largely a niche curiosity for several decades.

The renaissance of organocatalysis occurred in 2000, when the groups of Benjamin List and David MacMillan demonstrated the broad applicability of proline and other small organic molecules in catalyzing key intermolecular reactions, such as aldol, Mannich, and Diels-Alder reactions. d-nb.infobeilstein-journals.orgtcichemicals.com This sparked a surge of research into developing new organocatalysts to improve upon the efficiency, selectivity, and substrate scope of the parent L-proline.

Developments have focused on modifying the proline scaffold to tune its catalytic properties. wikipedia.org Modifications at the C4 and C5 positions of the pyrrolidine (B122466) ring, as well as derivatization of the carboxylic acid or the secondary amine, have led to a vast library of highly effective catalysts. tcichemicals.com Substitution at the C2 position, adjacent to the secondary amine and carboxylic acid, directly influences the steric environment of the catalytic center. The introduction of an ethyl group at this position to form 2-Ethylproline represents a strategy to introduce increased steric bulk. Research into C2-substituted prolines has suggested that increased steric demand at this position can lead to lower enantioselectivity and reduced chemical yields in certain reactions, likely due to hindrance in the formation of key intermediates. researchgate.net

Mechanistic Investigations of this compound-Mediated Catalysis

The catalytic power of proline and its derivatives, including this compound, stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. researchgate.netmdpi.com These mechanistic pathways are inspired by the strategies employed by natural Class I aldolase (B8822740) enzymes. sci-hub.se The presence of both a secondary amine and a carboxylic acid within the same molecule allows for a bifunctional mode of action, which is crucial for high stereocontrol. wikipedia.orglongdom.org

Enamine catalysis is the primary mechanism for the α-functionalization of aldehydes and ketones. The catalytic cycle, as proposed by Houk and List, begins with the condensation of the secondary amine of the proline catalyst with a carbonyl group of the substrate (e.g., a ketone). researchgate.net This is followed by dehydration to form a transient iminium ion, which then deprotonates to yield a chiral, electron-rich enamine intermediate. longdom.orgresearchgate.net This enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent ketone.

The enamine then attacks an electrophile (e.g., an aldehyde). The stereochemistry of this C-C bond formation is directed by the chiral scaffold of the catalyst. In the widely accepted Zimmerman-Traxler-like transition state model for proline catalysis, the carboxylic acid group of the catalyst plays a crucial role by forming a hydrogen bond with the electrophile, locking it into a specific orientation relative to the approaching enamine. wikipedia.org This creates a rigid, chair-like six-membered transition state that effectively shields one face of the enamine, leading to high enantioselectivity. wikipedia.org After the C-C bond is formed, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst. researchgate.net

In the case of this compound, the ethyl group at the C2 position introduces significant steric bulk near the active site. This increased steric demand is expected to influence the formation and reactivity of the enamine intermediate. It may hinder the initial condensation with the carbonyl substrate and could also affect the geometry of the transition state, potentially leading to lower reactivity and enantioselectivity compared to unsubstituted proline. researchgate.net

While enamine catalysis involves raising the HOMO (Highest Occupied Molecular Orbital) of the nucleophile, iminium ion catalysis functions by lowering the LUMO (Lowest Unoccupied Molecular Orbital) of an electrophile. mdpi.comacs.org This activation mode is typically employed for reactions with α,β-unsaturated aldehydes or ketones.

The catalytic cycle begins with the reversible condensation of the secondary amine of the catalyst with the carbonyl group of an α,β-unsaturated aldehyde, forming a chiral iminium ion. acs.org This iminium ion is a much more potent electrophile than the starting aldehyde, making it highly susceptible to attack by a nucleophile at the β-position. The chiral environment provided by the catalyst scaffold, particularly the substituents on the pyrrolidine ring, directs the nucleophilic attack to one of the two enantiotopic faces of the molecule. The substituent at the C2 position, such as the ethyl group in this compound, would be positioned to sterically shield one face of the iminium ion, thereby playing a direct role in inducing stereoselectivity. acs.org Following the nucleophilic addition, hydrolysis of the resulting enamine regenerates the catalyst and furnishes the chiral product. rsc.org

The dual functionalities of the secondary amine and the carboxylic acid are central to the catalytic efficacy of proline and its derivatives. longdom.orglongdom.org

Secondary Amine: The secondary amine is the anchor point for covalent catalysis. researchgate.net It is responsible for the formation of the key enamine and iminium ion intermediates by reacting with the carbonyl substrates. Its nucleophilicity and the stereogenic center to which it is attached are fundamental to the entire catalytic process. researchgate.net

Carboxylate Group: The carboxylic acid group is not merely a spectator. In enamine catalysis, it acts as a Brønsted acid-base co-catalyst. longdom.org It facilitates the dehydration step to form the enamine and, most importantly, serves as an intramolecular directing group in the stereochemistry-determining step. wikipedia.org By forming a hydrogen bond with the electrophile in the transition state, it helps to create a rigid, well-organized assembly that is essential for high enantioselectivity. wikipedia.org This bifunctional activation, where the amine forms the enamine and the carboxylate activates the electrophile, mimics the strategy of aldolase enzymes and is a key reason for proline's success as an organocatalyst. sci-hub.se

Enantioselective Carbon-Carbon Bond Forming Reactions

Proline-derived organocatalysts are workhorses for a wide array of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. These include aldol reactions, Mannich reactions, Michael additions, and Diels-Alder reactions, providing access to complex chiral molecules from simple precursors. illinois.edunih.gov

The asymmetric aldol reaction is one of the most powerful tools for C-C bond formation and the construction of chiral β-hydroxy carbonyl compounds. mdpi.comnih.gov The proline-catalyzed direct asymmetric aldol reaction, particularly the reaction between a ketone and an aldehyde, was a landmark achievement in organocatalysis. illinois.edusci-hub.se The reaction typically requires a catalytic amount of proline in a suitable solvent, where it proceeds via the enamine mechanism described previously. researchgate.netsci-hub.se

The efficiency and stereoselectivity of the reaction are highly dependent on the catalyst structure, solvent, and substrates used. mdpi.comnih.gov While L-proline itself is an effective catalyst, extensive research has been dedicated to developing derivatives that offer improved performance. nih.gov The introduction of substituents on the proline ring, such as the ethyl group in this compound, is a common strategy to modulate catalyst activity and selectivity. However, as noted, increased steric hindrance at the C2-position can be detrimental, leading to lower yields and enantiomeric excess (ee). researchgate.net

Below is a data table showing representative results for the asymmetric aldol reaction catalyzed by the parent compound, L-proline, which serves as a benchmark for this class of transformation.

| Aldehyde Donor | Ketone Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | 97 | 96 | >20:1 |

| 4-Cyanobenzaldehyde | Cyclohexanone | 95 | 97 | 12:1 |

| Benzaldehyde | Cyclohexanone | 60 | 76 | 4:1 |

| 4-Nitrobenzaldehyde | Acetone | 68 | 76 | N/A |

| Isovaleraldehyde | Acetone | 95 | 93 | N/A |

Table data is representative of typical results for L-proline catalyzed aldol reactions and is compiled for illustrative purposes. Reaction conditions (catalyst loading, solvent, temperature, time) vary. Data sourced from multiple studies on proline catalysis. illinois.edusci-hub.semdpi.com

Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, has been a fertile ground for the application of organocatalysis. While specific research detailing the use of this compound as a catalyst in Michael additions is not extensively documented in readily available literature, the behavior of other C2-substituted proline analogs provides significant insight into its potential efficacy. Proline-derived catalysts are known to facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.netarkat-usa.org

The general mechanism for proline-catalyzed Michael additions involves the formation of an enamine intermediate from the reaction of the catalyst with a ketone or aldehyde donor. This enamine then attacks the Michael acceptor. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, directing the electrophile to the opposite face. researchgate.net For proline and its derivatives, the presence of an activating group, such as a nitro group on the Michael acceptor, has been shown to lead to moderate to high enantioselectivity. researchgate.net

In the context of C2-substituted prolines, the substituent at the C2 position plays a crucial role in influencing the stereoselectivity of the reaction. For instance, in the Michael addition of various aldehydes and ketones to β-nitrostyrenes, the catalyst structure significantly impacts the enantiomeric excess (ee) of the product. While L-proline itself can be an inefficient catalyst in some cases, its derivatives can offer considerable improvements. arkat-usa.org Studies on various proline analogs have shown that the steric and electronic properties of the C2-substituent can fine-tune the catalyst's activity and selectivity.

Table 1: Representative Data for Michael Additions Catalyzed by Proline Analogs (Note: Data for this compound is not explicitly available; this table represents findings for related C2-substituted proline catalysts to infer potential performance.)

| Donor | Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Cyclohexanone | β-Nitrostyrene | L-Proline (and additives) | Various | Moderate | Moderate | arkat-usa.org |

| Various Aldehydes | Vinyl Ketones | L-Proline derivatives | Various | Good | High | arkat-usa.org |

| Di(i-propyl) malonate | Prochiral enones | Rubidium salt of L-proline | Various | - | 76-84 | arkat-usa.org |

α-Alkylation and α-Amination Reactions

The direct asymmetric α-functionalization of carbonyl compounds, including α-alkylation and α-amination, represents a significant challenge in organic synthesis. Organocatalysis, particularly utilizing proline and its C2-substituted analogs, has emerged as a powerful strategy to address this challenge. mpg.denih.gov

α-Alkylation Reactions

The development of a general catalytic asymmetric α-alkylation of aldehydes has been a long-standing goal. mpg.denih.gov Research has demonstrated that C2-substituted prolines, such as (S)-α-methyl proline, are highly effective catalysts for the intramolecular α-alkylation of halo aldehydes. mpg.denih.gov These reactions proceed via an enamine catalysis mechanism, similar to Michael additions. The catalyst forms an enamine with the aldehyde, which then undergoes an intramolecular nucleophilic attack on the alkyl halide moiety. This process can furnish cyclized products like formyl cyclopentanes, cyclopropanes, and pyrrolidines in excellent yields and with high enantioselectivities. nih.gov

A key advantage of using catalysts like (S)-α-methyl proline over unsubstituted proline is the significant improvement in both reaction rate and enantioselectivity. mpg.desigmaaldrich.com For example, in the intramolecular alkylation of a specific halo aldehyde, catalysis with L-proline resulted in a 68% ee, whereas (S)-α-methyl proline afforded the product in 95% ee and a higher yield. mpg.de This highlights the critical role of the C2-substituent in creating a more sterically demanding environment around the catalytic center, thereby enhancing stereocontrol. While direct data for this compound is scarce, it is reasonable to infer that it would also exhibit enhanced reactivity and selectivity compared to proline in such transformations.

Table 2: Asymmetric Intramolecular α-Alkylation of a Halo-aldehyde (Data based on the performance of L-proline vs. (S)-α-methyl proline)

| Catalyst | Yield (%) | ee (%) | Reference |

| L-Proline | 80 | 68 | mpg.de |

| (S)-α-Methyl Proline | 92 | 95 | mpg.de |

α-Amination Reactions

The direct catalytic asymmetric α-amination of aldehydes and ketones provides a straightforward route to optically active α-amino carbonyl compounds, which are valuable synthetic intermediates. nih.govillinois.eduorganic-chemistry.orgnih.gov L-proline has been successfully employed as a catalyst in these reactions, reacting α-unbranched aldehydes with azodicarboxylate esters to produce α-amino aldehydes with excellent yields and enantioselectivities. nih.gov

The reaction mechanism is believed to involve the formation of an enamine intermediate, which then attacks the electrophilic nitrogen source. researchgate.net The stereoselectivity is controlled by the chiral environment provided by the proline catalyst. Jørgensen and List independently reported the first successful proline-catalyzed direct α-amination of aldehydes in 2002. illinois.edu Subsequent studies have shown that this methodology can also be extended to ketones. organic-chemistry.orgnih.gov While specific studies employing this compound in α-amination are not prominent, the established success of proline and its other C2-analogs suggests that this compound would likely be a competent catalyst in these transformations, potentially offering unique selectivity profiles due to its specific steric bulk.

Table 3: Proline-Catalyzed Asymmetric α-Amination of Aldehydes (Representative data for L-proline catalysis)

| Aldehyde Substrate | Nitrogen Source | Yield (%) | ee (%) | Reference |

| Propanal | Dibenzyl azodicarboxylate | 95 | 97 | nih.gov |

| Hexanal | Diethyl azodicarboxylate | 92 | 92 | nih.gov |

Scope and Limitations of this compound and Related Analogs as Organocatalysts

The utility of any catalyst is defined by its scope and limitations. For this compound and its C2-substituted analogs, their effectiveness as organocatalysts is influenced by several factors, including the nature of the substrates and the reaction conditions.

Scope:

Substrate Generality: Proline analogs with C2-substituents have demonstrated broad applicability across various asymmetric transformations, including Michael additions, aldol reactions, Mannich reactions, and α-functionalizations. rsc.orgnih.gov They are particularly effective for the activation of aldehydes and ketones.

Enhanced Stereoselectivity: The primary advantage of C2-substituted prolines, such as α-methyl proline, over the parent L-proline is the often-observed increase in enantioselectivity. mpg.desigmaaldrich.com The steric bulk of the C2-substituent, be it a methyl or an ethyl group, is thought to create a more defined chiral pocket in the transition state, leading to more effective facial discrimination of the enamine intermediate.

Improved Reactivity: In some cases, C2-alkylation can also lead to an increase in reaction rates. mpg.desigmaaldrich.com This can be attributed to electronic effects or subtle conformational changes in the pyrrolidine ring that favor the catalytic cycle.

Intramolecular Reactions: These catalysts have shown exceptional promise in intramolecular reactions, such as the α-alkylation of halo-aldehydes to form cyclic products with high stereocontrol. nih.gov

Limitations:

Catalyst Loading: Like many organocatalytic systems, a relatively high catalyst loading (typically 10-30 mol%) is often required to achieve good conversion and selectivity, which can be a drawback for large-scale applications.

Substrate Specificity: While the scope is broad, the efficiency and selectivity can be highly substrate-dependent. For instance, in α-amination reactions, α,α-dialkyl substituted aldehydes may give lower enantioselectivities compared to α-unbranched aldehydes. illinois.edu Similarly, the nature of the Michael acceptor significantly influences the outcome of conjugate addition reactions. researchgate.net

Intermolecular α-Alkylation: The intermolecular α-alkylation of aldehydes remains a significant challenge for this class of catalysts. Often, competitive N-alkylation of the catalyst itself is a problematic side reaction. mpg.de

Availability and Cost: While L-proline is inexpensive and readily available, the synthesis of specific C2-substituted analogs like this compound can be more complex and costly, potentially limiting their widespread adoption. nih.gov

In-Depth Analysis of this compound as a Chiral Building Block Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a notable scarcity of dedicated research on the chemical compound this compound within the specific contexts of complex molecular architecture synthesis. While proline and its various derivatives are extensively studied and utilized as fundamental chiral building blocks, this compound itself does not feature prominently in publicly accessible research concerning its integration into natural product synthesis, its specific applications in peptide and peptidomimetic design, or its use in ligand design for catalysis and molecular recognition.

The intended article was to be structured as follows:

This compound as a Chiral Building Block in Complex Molecular Architectures 5.1. Integration into Natural Product Synthesis and Analogs 5.2. Utilization in Peptide and Peptidomimetic Design 5.2.1. Conformational Restriction and Influence on Peptide Secondary Structure 5.2.2. Design of Rigid Scaffolds and Isosteres 5.2.3. Modifications for Enhanced Structural Diversification 5.3. Applications in Ligand Design for Catalysis and Molecular Recognition 5.3.1. Chiral Ligands for Transition Metal Catalysis

Despite extensive searches, no specific examples or detailed research findings could be retrieved for the integration of this compound into the total synthesis of natural products or their analogs. The literature is rich with examples of other proline derivatives, such as methylproline and hydroxproline, in natural product synthesis, but this compound is not mentioned. uibk.ac.attitech.ac.jpnih.govnih.govscielo.brgademann-lab.com

Similarly, in the realm of peptide and peptidomimetic design, while the conformational effects of alkylated prolines are a subject of significant interest, the focus has been almost exclusively on α-methylproline. researchgate.netacs.org The steric hindrance introduced by the α-alkyl group is known to heavily influence the cis/trans isomerization of the prolyl amide bond and restrict the backbone dihedral angles, thereby inducing specific secondary structures like β-turns. researchgate.netresearchgate.netexpasy.orgwikipedia.org However, specific studies detailing the conformational landscape of peptides containing a this compound residue, its potential as a rigid scaffold, or as an isostere are absent from the available literature. nih.gov Likewise, information on chemical modifications of this compound to enhance structural diversification could not be found. nih.govbiorxiv.orgresearchgate.netmdpi.com

In the area of ligand design for catalysis, chiral proline derivatives are valuable scaffolds for creating ligands for asymmetric transition metal catalysis. mdpi.comnih.govrsc.orgsioc-journal.cnumich.edumdpi.comcalis.edu.cnresearchgate.netroutledge.com These ligands play a crucial role in controlling the stereochemical outcome of a wide range of chemical reactions. Again, while the broader class of proline-based ligands is well-documented, there are no specific reports on the synthesis or application of this compound-derived ligands in transition metal catalysis or molecular recognition.

This lack of available data prevents the creation of a detailed, scientifically accurate article focusing solely on this compound as requested. The scientific community's focus appears to be on other proline analogs, leaving the potential of this compound as a unique chiral building block largely unexplored in the public domain.

2 Ethylproline As a Chiral Building Block in Complex Molecular Architectures

Applications in Ligand Design for Catalysis and Molecular Recognition

Design of Functional Organic Materials

The incorporation of chiral building blocks into organic materials is a pivotal strategy for creating advanced functional systems with tailored optical, electronic, and recognition properties. 2-Ethylproline, with its stereochemically defined quaternary center at the α-position, serves as a unique and powerful chiral inductor. Its rigid pyrrolidine (B122466) ring and the presence of the ethyl group influence molecular packing and direct the formation of non-centrosymmetric supramolecular structures, which are prerequisites for many functional properties. The utility of this compound and its derivatives is particularly evident in the design of chiral polymers and coordination compounds.

The primary mechanism by which this compound imparts functionality is through the transfer of its point chirality to a macromolecular or supramolecular architecture, resulting in ordered, helical, or other asymmetric structures. rsc.org This chirality transfer can influence the material's interaction with polarized light, its performance in enantioselective applications, and its solid-state morphology.

Chiral Conjugated Polymers

In the field of conjugated polymers, which are essential for organic electronics, introducing chirality is a key method for controlling the polymer chain conformation and solid-state microstructure. While direct studies on polymers incorporating this compound are not extensively documented, the principles can be understood from analogous systems using other chiral monomers. For instance, research on conjugated polymers with chiral 2-ethylhexyl side chains demonstrates that the chirality of the monomer unit directly influences the polymer's assembly in both solution and the solid state. rsc.org

When a chiral unit like (R)- or (S)-2-ethylproline is incorporated as a pendant group on a polymer backbone, it can force the polymer chain to adopt a preferred helical screw-sense. This induced helicity leads to distinct chiroptical properties, such as strong signals in circular dichroism (CD) spectroscopy. In the solid state, this chiral ordering can lead to more organized microstructures compared to polymers with racemic or achiral side chains, which is critical for optimizing charge transport in electronic devices. rsc.org The ethyl group on the 2-position of the proline ring would sterically guide the polymer folding process, potentially leading to robust and well-defined helical structures.

| Property | Polymer with Racemic Side Chains | Polymer with Chiral (S)-2-Ethylproline (Hypothetical) | Rationale / Expected Outcome |

| Conformation | Random Coil / Disordered | Predominantly Helical Screw-Sense | The stereocenter of this compound induces a lower-energy, ordered helical conformation in the polymer backbone. |

| Circular Dichroism | No Signal | Strong Bisignate Signal | A net helical bias results in differential absorption of left- and right-circularly polarized light. |

| Solid-State Packing | Less Ordered | Higher Degree of Crystalline Order | Chiral recognition and specific intermolecular interactions promote more defined long-range packing. rsc.org |

| Anisotropy Factor | N/A | High | A high anisotropy factor indicates efficient transfer of chirality from the molecular level to the material's optical properties. rsc.org |

This table presents hypothetical data based on established principles of chiral polymers to illustrate the expected impact of using this compound.

Supramolecular and Coordination Materials

This compound and its derivatives are highly effective ligands for the construction of chiral coordination polymers and metal-organic frameworks (MOFs). In this context, the amino acid's carboxylate and nitrogen atoms act as coordination sites for metal ions. The fixed chirality of the this compound unit directs the assembly of the metal-ligand network into a non-centrosymmetric crystal lattice, a key requirement for materials with second-order nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). figshare.comresearchgate.net

For example, research using a chiral ligand derived from L-proline, 5-[(2S)pyrrolidine-2-yl]-1H-tetrazole, has led to the synthesis of homochiral coordination polymers with zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.net These materials exhibit significant SHG activity, demonstrating that the chirality of the proline building block was successfully translated into a functional bulk property. The SHG intensity is a direct consequence of the chiral, non-centrosymmetric nature of the crystal structure templated by the ligand. researchgate.net The use of this compound in place of proline in such ligands would be expected to enhance the structural stability and chirality transfer due to increased steric hindrance from the ethyl group, potentially leading to materials with even greater NLO responses.

| Metal Ion | Ligand System | Resulting Material | Key Functional Property | Reference Finding |

| Zn²⁺ | Proline-tetrazole | [Zn((S)-PTZ)₂]n | Second-Harmonic Generation (SHG) | SHG intensity ≈0.35 times that of KDP. researchgate.net |

| Cd²⁺ | Proline-tetrazole | [Cd((S)-PTZ)₂]n | Second-Harmonic Generation (SHG) | SHG intensity ≈0.40 times that of KDP. researchgate.net |

| Zn²⁺ | N-(pyridinyl)-proline deriv. | Homochiral Coordination Compound | Supramolecular 2D Architecture | Forms a stable, chiral 2D network through coordination and hydrogen bonding. figshare.com |

This table is based on data for proline-derived ligands, which serves as a direct model for the potential of this compound in similar applications.

The ability of this compound to form well-defined supramolecular assemblies through hydrogen bonding and metal coordination makes it a valuable tecton for crystal engineering. mdpi.com By programming the molecular-level information contained within the chiral structure of this compound, it is possible to design and synthesize a wide array of functional organic materials with predictable and tunable properties.

Computational and Theoretical Studies of 2 Ethylproline

Conformational Analysis and Energy Landscapes

Computational methods are powerful tools for exploring the complex conformational space and energy landscapes of molecules like 2-ethylproline. agarwallab.commdpi.com The energy landscape of a molecule represents its potential energy as a function of its atomic coordinates, providing a map of stable conformations (energy minima) and the transition states that connect them. plos.orgnih.gov For this compound, this landscape is primarily defined by the interplay of two key structural features: the cis-trans isomerism of the peptide bond and the puckering of the pyrrolidine (B122466) ring.

Cis-Trans Isomerism of the Proline Ring

Unlike most other amino acids, the imide bond involving the nitrogen atom of the proline ring can exist in either a cis or trans conformation with comparable stability. mdpi.comresearchgate.net This isomerism, defined by the omega (ω) dihedral angle, is a critical determinant of peptide and protein structure. plos.orgnih.gov In unsubstituted proline, the trans conformation is generally slightly favored. However, the introduction of a bulky substituent at the C2 position, such as an ethyl group in this compound, is expected to significantly influence this equilibrium.

Computational studies on the analogous Cα-methylproline have shown that substitution at this position sterically disfavors the cis conformation. acs.org This is due to a steric clash between the Cα-substituent and the side chain of the preceding residue in a peptide chain. mdpi.com Therefore, it is predicted that this compound would exhibit a strong preference for the trans amide bond conformation. Density Functional Theory (DFT) calculations on N-acetyl-N′-methylamide derivatives of Cα-substituted prolines have corroborated this, showing that tetrasubstitution at the α-carbon destabilizes conformers with cis peptide bonds. nih.gov

| Isomer | Description | Expected Preference in this compound |

| cis | The Cα atoms of adjacent residues are on the same side of the peptide bond. | Strongly disfavored due to steric hindrance from the ethyl group. |

| trans | The Cα atoms of adjacent residues are on opposite sides of the peptide bond. | Strongly favored to minimize steric clashes. |

Influence of Substituents on Ring Puckering and Dihedral Angles

The five-membered pyrrolidine ring of proline is not planar and can adopt various puckered conformations, most commonly described as Cγ-endo (down) or Cγ-exo (up) puckers. mdpi.comresearchgate.net These puckering states are interconvertible and are associated with specific backbone dihedral angles (φ and ψ). researchgate.netbasquequantum.eus The introduction of a substituent at the C2 position, as in this compound, further constrains the ring's flexibility.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a theoretical framework for understanding the electronic structure and reactivity of molecules from first principles. wikipedia.orgnih.govnih.gov These methods have been widely applied to study proline and its derivatives, offering deep insights that complement experimental findings. ua.esahievran.edu.trnumberanalytics.com

Ab initio methods are based on solving the Schrödinger equation without empirical parameters, offering high accuracy but often at a significant computational cost. basquequantum.eus DFT, on the other hand, uses the electron density to calculate the system's energy, providing a computationally more efficient yet still highly accurate alternative for many systems. chemrxiv.orgresearchoutreach.org For molecules like this compound, methods like B3LYP are commonly used DFT functionals. basquequantum.eusua.es

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule, specifically the distribution of electrons in its molecular orbitals, governs its chemical reactivity. rsc.orgresearchgate.net Quantum chemical calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. numberanalytics.com

| Molecular Orbital | Description | Predicted Influence of 2-Ethyl Group |

| HOMO | Highest Occupied Molecular Orbital | Energy likely to be raised due to the electron-donating nature of the ethyl group, potentially increasing nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Energy may be slightly affected, but less directly than the HOMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | May be slightly reduced, suggesting a potential increase in reactivity compared to unsubstituted proline. |

Reaction Mechanism Elucidation and Transition State Analysis

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. chemrxiv.orgup.ac.zaresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that represent the energy barriers between them. researchoutreach.org

For reactions involving this compound, such as its synthesis or its participation in peptide bond formation, DFT calculations can be employed to model the reaction pathway. For example, in proline-catalyzed reactions, the formation of an enamine intermediate is a key step. up.ac.za Computational studies have been instrumental in debating and establishing the mechanism, including the number of proline molecules involved in the transition state. up.ac.za The steric bulk of the ethyl group in this compound would likely influence the energy of the transition states in such reactions, potentially altering reaction rates and stereoselectivity. Locating the transition state structures and calculating their energies provides invaluable information on the kinetics of the reaction. researchgate.net

Ligand-Metal Ion Interactions

The carboxylate and amino groups of proline make it an effective ligand for metal ions. The interaction of amino acids with metal ions is fundamental in many biological and chemical systems. Quantum chemical calculations, particularly DFT, have been successfully used to study the nature of these interactions. ua.esahievran.edu.tr

A DFT study on the interaction of L-proline with transition metal cations such as Co(II) has shown that the metal ion binds in a bidentate manner through the carboxylate group. The calculations can provide detailed information on the geometry of the complex, the binding energies, and the nature of the bonding (e.g., electrostatic vs. covalent).

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. techscience.com For peptides and proteins containing non-standard residues like this compound, MD simulations can predict conformational preferences, folding pathways, and interactions with other molecules. nih.govnih.govbiorxiv.org

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. matsci.orguiuc.edu Standard force fields like AMBER, CHARMM, GROMOS, and OPLS are extensively parameterized for natural amino acids but often require modification or extension to accurately model unnatural residues. matsci.orgwustl.eduyasara.org

The development of force field parameters for a novel residue such as this compound typically involves a multi-step process:

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on a small model compound (e.g., N-acetyl-2-ethylproline-N'-methylamide) to map its potential energy surface. kth.sefccc.edu This helps determine the intrinsic energetic penalties for bond stretching, angle bending, and dihedral angle rotations.

Parameter Derivation: The QM data is used to derive key force field parameters. This includes partial atomic charges, which can be fitted to the molecular electrostatic potential, and parameters for bonded and non-bonded interactions. kth.se

Validation: The new parameters are tested by running MD simulations and comparing the results against available experimental data (e.g., from NMR spectroscopy or X-ray crystallography) or the initial QM calculations. fccc.edunih.gov

For substituted prolines, a key area of investigation is the conformational landscape, particularly the puckering of the five-membered ring and the cis/trans isomerization of the preceding peptide bond. nih.gov Studies on the closely related Cα-methylproline have shown that substitution at the alpha-carbon atom severely restricts the available conformational space. researchgate.netresearchgate.net Specifically, the main chain dihedral angle ϕ is highly constrained. It is expected that the ethyl group at the Cα position of this compound would similarly impose significant steric constraints, influencing the local peptide backbone and the ring pucker. MD simulations are crucial for exploring the accessible conformational states and the energetic barriers between them. frontiersin.org

Table 1: Common Force Fields Used in Biomolecular Simulation

| Force Field | Primary Application | Parameterization Philosophy |

| AMBER | Proteins and Nucleic Acids | Reproduces experimental and QM data, often using a restrained electrostatic potential (RESP) for charges. wustl.edu |

| CHARMM | Proteins, Lipids, Nucleic Acids | Broadly parameterized against experimental data including vibrational spectra and crystal properties. fccc.edu |

| GROMOS | Biomolecular Systems | Primarily based on reproducing thermodynamic properties, such as free energies of solvation. matsci.org |

| OPLS | Organic Liquids and Proteins | Optimized to reproduce properties of liquids and the hydration free energies of amino acid analogs. yasara.org |

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which can aid in the characterization of novel compounds and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. riecken.de Computational approaches for predicting NMR spectra range from empirical methods and database lookups to first-principles quantum mechanical calculations. riecken.de DFT calculations have proven to be highly successful in predicting NMR J-couplings and, when combined with appropriate solvent models, can accurately reproduce experimental values for proline and its derivatives. nih.gov For complex systems, machine learning algorithms trained on large databases of experimental spectra can predict chemical shifts with high accuracy. When the chemical shift differences between coupled protons are small compared to the coupling constants, second-order effects can complicate the spectra, making computational analysis essential for accurate interpretation. netlify.app

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods. researchgate.netmdpi.com By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. redalyc.org This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific functional groups, such as C=O stretches, N-H bends, and C-H stretches, which helps in interpreting experimental IR spectra. nih.govyoutube.com For proline, studies have combined calculated spectra with experimental data to assign complex vibrational signals, such as those involved in intramolecular hydrogen bonding. rsc.org Similar computational analyses for this compound would be crucial for understanding how the ethyl substitution affects its vibrational modes.

UV-Visible (UV-Vis) Spectroscopy: The prediction of electronic absorption spectra is generally performed using Time-Dependent Density Functional Theory (TD-DFT). respectprogram.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. redalyc.orgrsc.org For proline itself, which lacks a significant chromophore, the absorption is in the far UV region. However, when incorporated into larger systems or modified with chromophoric groups, TD-DFT can be a valuable tool for predicting how its electronic structure is perturbed. researchgate.net

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Primary Computational Method | Key Predicted Parameters |

| NMR | DFT, Machine Learning | Chemical Shifts (δ), Coupling Constants (J) nih.govriecken.de |

| IR | DFT | Vibrational Frequencies (wavenumber, cm⁻¹), Intensities researchgate.netredalyc.org |

| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strength respectprogram.orgmdpi.com |

Biochemical Interactions and Structural Biology Contexts

Non-Covalent Interactions of 2-Ethylproline Analogs with Biological Macromolecules

Direct experimental and computational studies detailing the non-covalent interactions of this compound with biological macromolecules are not extensively available in the current scientific literature. However, based on the known principles of molecular interactions involving proline and its alkyl-substituted analogs, we can infer the likely behavior of this compound. Non-covalent interactions, such as hydrogen bonding and stacking interactions, are crucial in defining the three-dimensional structure of proteins and their complexes with other molecules libretexts.orgupenn.edu.

The capacity of an amino acid residue to form hydrogen bonds is fundamental to protein secondary and tertiary structure. sigmaaldrich.com In its incorporated form within a peptide chain, proline is unique as it lacks a hydrogen atom on its amide nitrogen, preventing it from acting as a hydrogen bond donor in backbone-backbone interactions. uomustansiriyah.edu.iq The carbonyl oxygen of the peptide bond preceding a proline residue can, however, act as a hydrogen bond acceptor. libretexts.org

For this compound, the presence of the ethyl group at the Cα position introduces significant steric bulk. This substitution is expected to influence the local backbone conformation and, consequently, the accessibility of the preceding carbonyl oxygen for hydrogen bonding. The ethyl group may sterically hinder the approach of a hydrogen bond donor, potentially weakening or altering the geometry of canonical hydrogen bonds observed in α-helices and β-sheets. orchemsoc.in

Furthermore, the pyrrolidine (B122466) ring itself can participate in weaker C-H···O hydrogen bonds, which have been recognized as significant contributors to protein stability. libretexts.org The ethyl group of this compound provides additional C-H bonds that could potentially engage in such interactions with nearby acceptor atoms in a macromolecular complex, although the specific patterns and strengths of these interactions would be highly context-dependent.

Stacking interactions, particularly π-π stacking, are typically associated with aromatic residues. wikipedia.orgresearchgate.net However, interactions between aliphatic side chains, often referred to as hydrophobic interactions, also play a critical role in protein folding and stability. The pyrrolidine ring of proline can engage in stacking-like interactions with aromatic residues, contributing significantly to the stability of protein structures. nih.gov

Influence of Proline Derivatives on Protein Folding and Stability (General Principles)

Proline and its derivatives exert a profound influence on the folding and stability of proteins due to their unique structural properties. uomustansiriyah.edu.iqnih.gov The cyclic nature of the proline side chain restricts the Ramachandran space available to the preceding residue and introduces a "kink" into the polypeptide chain, often disrupting regular secondary structures like α-helices and β-sheets. uomustansiriyah.edu.iq

The substitution on the proline ring can further modulate these effects. For instance, the introduction of an ethyl group at the Cα position, as in this compound, is expected to impose even greater conformational restriction. This increased steric hindrance can be leveraged to stabilize specific pre-determined conformations, a strategy often employed in peptide and protein design. By restricting the conformational freedom of the unfolded state, the entropic cost of folding can be reduced, thereby increasing the thermodynamic stability of the folded state.

The stability of proteins containing proline derivatives is also influenced by the cis/trans isomerization of the Xaa-Pro peptide bond. uomustansiriyah.edu.iq The energy barrier for this isomerization is a rate-limiting step in the folding of many proteins. Substituents on the proline ring can alter the relative energies of the cis and trans conformers, thereby influencing both the kinetics of folding and the final folded structure. While specific data for this compound is lacking, it is plausible that the bulky ethyl group at the Cα position would create a strong preference for either the cis or trans conformation, depending on the specific steric interactions with the preceding residue and the local environment.

Chemoenzymatic Transformations Involving Substituted Prolines

The synthesis of non-canonical amino acids like this compound often employs chemoenzymatic methods to achieve high stereoselectivity and yield. These approaches combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.netgoogle.comnih.gov

Enzymatic resolution is a common strategy for obtaining enantiomerically pure substituted prolines. This can involve the selective hydrolysis of a racemic ester derivative by a lipase (B570770) or protease, or the selective acylation of a racemic alcohol precursor. technion.ac.il For example, a chemoenzymatic synthesis of (2S,3R)-3-hydroxy-3-methylproline, a component of the natural product polyoxypeptin A, has been reported. researchgate.netgoogle.com This multi-step synthesis utilized enzymatic reactions to achieve the desired stereochemistry.

Another powerful chemoenzymatic strategy involves the use of enzymes to catalyze key bond-forming reactions. For instance, transaminases can be used to introduce an amino group into a keto-acid precursor, which can then undergo spontaneous or chemically-induced cyclization and reduction to form the substituted proline ring. While a specific chemoenzymatic synthesis for this compound is not detailed in the reviewed literature, the principles from the synthesis of other substituted prolines are applicable. A potential route could involve the enzymatic transformation of a suitable precursor molecule, followed by chemical steps to complete the synthesis of the this compound scaffold. The choice of enzyme and reaction conditions would be critical to control the stereochemistry at the Cα and any other chiral centers.

Below is a table summarizing the types of chemoenzymatic transformations that are relevant to the synthesis of substituted prolines:

| Transformation Type | Enzyme Class | Example Application |

| Kinetic Resolution | Lipases, Proteases | Selective hydrolysis or acylation of a racemic precursor to yield an enantiomerically enriched product. technion.ac.il |

| Asymmetric Synthesis | Transaminases, Oxidoreductases, Lyases | Stereoselective formation of key bonds in the synthesis of the target molecule. researchgate.netgoogle.com |

| Protecting Group Manipulation | Hydrolases | Selective removal of protecting groups under mild conditions. |

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of α-substituted prolines, particularly those with a quaternary stereocenter like 2-ethylproline, remains a significant challenge in organic chemistry. While methods exist for α-methylproline, the introduction of an ethyl group requires new or refined stereoselective strategies. nih.govnih.gov Future research should focus on the following areas:

Asymmetric Alkylation: Extending methodologies like the "self-reproduction of chirality," where a dienolate of a proline derivative is alkylated, could be a viable route. nih.gov Investigating the diastereoselectivity of reacting proline dienolates with ethylating agents is a critical next step.

Cyclization Strategies: The development of novel cyclization reactions that form the pyrrolidine (B122466) ring is essential. This could involve intramolecular cyclization of glycine (B1666218) equivalents that already contain the α-ethyl-α-amino acid structure. nih.gov

Memory of Chirality: A scalable synthesis of (R)-Boc-2-methylproline has been achieved using a "memory of chirality" (MOC) cyclization. researchgate.net Adapting this promising strategy for the synthesis of enantiopure this compound could provide a practical route for its large-scale production, which is crucial for its application as a pharmaceutical intermediate. researchgate.netgoogle.com

Catalytic Asymmetric Synthesis: Exploring enantioselective alkylation of proline precursors using chiral phase-transfer catalysts or organometallic complexes could provide direct access to optically active this compound derivatives. nih.gov

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Pathways for this compound

| Synthetic Strategy | Description | Key Research Challenge |

|---|---|---|

| Asymmetric Alkylation | Diastereoselective alkylation of a chiral proline-derived enolate with an ethylating agent. nih.gov | Controlling the stereochemical outcome with the bulkier ethyl group. |

| Cyclization of Precursors | Intramolecular cyclization of an acyclic precursor containing the ethyl-substituted quaternary carbon. nih.gov | Efficient synthesis of the required acyclic starting materials. |

| Memory of Chirality (MOC) | Cyclization of a chiral, non-racemic precursor where chirality is temporarily lost and then restored. researchgate.net | Adapting the conditions developed for 2-methylproline to the 2-ethyl analogue. |

| Catalytic Asymmetric Methods | Direct enantioselective ethylation of a suitable proline precursor using a chiral catalyst. nih.gov | Development of a catalyst system that is effective for C-C bond formation at the α-position. |

Exploration of New Catalytic Activities